Pemrametostat is an orally available, selective small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), with potential antiproliferative and antineoplastic activities. Although the mechanism of action has not been completely determined, pemrametostat binds to the substrate recognition site of PRMT5 following oral administration and inhibits its methyltransferase activity, which decreases the levels of both monomethylated and dimethylated arginine residues in histones H2A, H3 and H4 and modulates the expression of genes involved in several cellular processes, including cell proliferation. Therefore, this agent may increase the expression of antiproliferative genes and/or decrease the expression of genes that promote cell proliferation and may lead to decreased growth of rapidly proliferating cells, including cancer cells. PRTM5, an arginine methyltransferase that can catalyze the formation of both omega-N monomethylarginine (MMA) and symmetrical dimethylarginine (sDMA) on histones and a variety of other protein substrates, is overexpressed in several neoplasms.
Applications
Preclinical Studies: GSK3326595 has shown promising antitumor activity in various preclinical models of hematological malignancies and solid tumors, including leukemia [, ], lymphoma [, ], myeloma [], breast cancer [, , , , ], pancreatic cancer [, ], ovarian cancer [], melanoma [, , ], sarcoma [], and bladder cancer [].
Investigating PRMT5 Biology: As a potent and selective PRMT5 inhibitor, GSK3326595 serves as a valuable tool to dissect the biological functions of PRMT5 in both normal and cancerous cells. Its use has contributed to understanding the role of PRMT5 in cell cycle regulation, DNA damage repair, RNA splicing, and immune response [, , , , ].
Identifying Biomarkers of Response: Studies have shown that the efficacy of GSK3326595 can be influenced by various factors, such as MTAP status, splicing factor mutations, and expression levels of PRMT5 and its downstream targets [, , , , , , ]. This highlights the importance of identifying biomarkers to predict response and guide patient selection in clinical trials.
Developing Novel Combination Therapies: Preclinical studies have demonstrated synergistic or additive antitumor effects when GSK3326595 is combined with other therapies, including standard chemotherapies [], targeted therapies like CDK4/6 inhibitors [, , , , ] and PARP inhibitors [], and immunotherapies []. These findings provide a rationale for exploring novel combination strategies to improve treatment efficacy.
Related Compounds
EPZ015938
Compound Description: EPZ015938 is a potent and selective small-molecule inhibitor of PRMT5. Similar to GSK3326595, it functions by inhibiting the enzymatic activity of PRMT5, thereby reducing the levels of symmetric dimethylarginine (SDMA) in cells. [, , , ] This inhibition leads to various downstream effects, including cell cycle arrest, apoptosis induction, and modulation of DNA damage response pathways. [, , ]
Relevance: Both EPZ015938 and GSK3326595 are potent PRMT5 inhibitors with demonstrated anti-tumor activity. [, , , ] They share similar mechanisms of action, targeting the same enzyme and producing comparable cellular responses. [, , , ] They are often used interchangeably in research settings to study the biological effects of PRMT5 inhibition and its therapeutic potential in various cancers.
JNJ-64619178
Compound Description: JNJ-64619178 is another potent and selective small-molecule inhibitor of PRMT5, currently under clinical investigation for its anti-tumor activity. [, , ] It binds to PRMT5 and blocks its methyltransferase activity, leading to decreased symmetric dimethylarginine levels and subsequent anti-tumor effects. [, , ]
Relevance: JNJ-64619178 and GSK3326595 are both clinically relevant PRMT5 inhibitors. [, , ] They exhibit comparable potency and selectivity for PRMT5, making them valuable tools in preclinical and clinical studies investigating the therapeutic potential of PRMT5 inhibition.
Pemrametostat
Compound Description: Pemrametostat is an orally bioavailable, selective small molecule inhibitor of PRMT5 that has entered clinical trials for various solid malignancies. [, ] It demonstrates potent antitumor activity by disrupting PRMT5-mediated symmetric dimethylation of arginine residues, leading to cell cycle arrest and apoptosis. [, ]
Relevance: Like GSK3326595, pemrametostat is a clinically relevant PRMT5 inhibitor with a similar mechanism of action, disrupting PRMT5-mediated methylation and showing efficacy in preclinical models. [, ]
PRT543
Compound Description: PRT543 is a potent and selective PRMT5 inhibitor that showed partial response in adenoid cystic carcinoma and stable disease in some other cancer types. [] Its mechanism of action involves the inhibition of PRMT5 enzymatic activity, leading to reduced symmetric dimethylation of arginine residues in target proteins. []
Relevance: PRT543 shares a similar mechanism of action with GSK3326595, both targeting PRMT5 to inhibit its methyltransferase activity. [] They both show promise as potential cancer therapies.
PRT811
Compound Description: PRT811 is a potent and selective PRMT5 inhibitor that demonstrated a complete response in a patient with IDH1-mutated glioblastoma multiforme. []
Relevance: Similar to GSK3326595, PRT811 specifically inhibits PRMT5. [] While both are promising anticancer agents, PRT811 has shown a remarkable complete response in a specific glioblastoma subtype.
TNG908 and TNG462
Compound Description: TNG908 and TNG462 are clinically-relevant, MTA-cooperative, small molecule inhibitors of PRMT5 that have demonstrated selectivity for MTAP-deleted tumor cells over MTAP-intact cells. [, ] They exhibit antitumor activity in various MTAP-deleted cancers, including MPNST. [, ]
Relevance: These compounds differ from GSK3326595 in their MTA-cooperative mechanism, showing selectivity for tumors with MTAP deletion. [, ] This suggests they might have a distinct toxicity profile compared to GSK3326595.
MRTX1719
Compound Description: MRTX1719 is an MTA-cooperative, small molecule inhibitor of PRMT5. [] It is selective for tumors deficient in the enzyme MTAP, which is frequently co-deleted with CDKN2A in pancreatic cancer. [] MRTX1719 shows potent anti-tumor activity in MTAP-deficient PDAC models, especially in combination with KRAS inhibitors. []
Relevance: Similar to TNG908 and TNG462, MRTX1719 is an MTA-cooperative PRMT5 inhibitor, contrasting with GSK3326595's mechanism of action. [] It demonstrates selectivity for MTAP-deficient tumors and promising therapeutic potential in combination with KRAS inhibitors for pancreatic cancer treatment.
Compound 20
Compound Description: Compound 20 is a novel tetrahydroisoquinoline derivative designed as a potent and selective PRMT5 inhibitor, inspired by the structure of GSK3326595. [] It shows significant antiproliferative activity against MV-4-11 and MDA-MB-468 tumor cells while exhibiting low cytotoxicity in healthy hepatocytes. []
Relevance: Compound 20 represents a structurally related compound to GSK3326595, designed based on its scaffold. [] It exhibits promising anti-tumor activity with potentially improved safety profiles compared to earlier PRMT5 inhibitors.
Compound 4
Compound Description: Compound 4 is another novel PRMT5 inhibitor identified through virtual screening and biological evaluations. [] It exhibits moderate antiproliferative activity against mantle cell lymphoma and leukemia cells. [] Compound 4 effectively inhibits PRMT5 activity in cellular contexts, as evidenced by the reduction of H4R3me2s levels in a dose-dependent manner. []
Relevance: Compound 4, though not directly derived from GSK3326595, shares the same target and demonstrates anti-tumor properties. [] It represents a distinct chemical scaffold for PRMT5 inhibition and warrants further investigation as a potential therapeutic agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2256294, also known as GSK2256294A, is a potent and selective sEH inhibitor, which is in investigation in patients with endothelial dysfunction or abnormal tissue repair, such as diabetes, wound healing or COPD. GSK2256294 exhibited potent cell-based activity, a concentration-dependent inhibition of the conversion of 14,15-EET to 14,15-DHET in human, rat and mouse whole blood in vitro, and a dose-dependent increase in the LTX/LTX diol ratio in rat plasma following oral administration.
GSK-2262167 is a potent S1P3-sparing and orally active S1P1 agonist. CGSK-2262167 is as efficacious as fingolimod in a collagen-induced arthritis model and shows excellent pharmacokinetic properties preclinically. Importantly, the selectivity of GSK-2262167 against S1P3 is responsible for an absence of cardiovascular signal in telemetered rats, even at high dose levels.
GSK2292767 is a potent and selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ; Ki = 79 pM). It has >1,000-fold selectivity for PI3Kδ over isoforms PI3Kα, PI3Kβ, and PI3Kγ with Ki values of 501, 630, and 501 nM, respectively. GSK2292767 is >100-fold selective for PI3Kδ over a panel of 250 kinases. It inhibits IFN-γ and IL-2 production (IC50s = 1.9 and 3.16 nM, respectively) in a human lung parenchyma assay. GSK2292767 also protects against eosinophil recruitment (ED50 = 35 μg/kg) in the brown Norway rat acute ovalbumin model of Th2-driven lung inflammation. GSK2292767 is a potent and selective PI3Kδ inhibitor. GSK2292767 is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. GSK2292767 is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.